molecular formula C21H13BrClIN2O2 B4864687 N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE

Cat. No.: B4864687
M. Wt: 567.6 g/mol
InChI Key: MTLJWYKEGNKFJW-UHFFFAOYSA-N
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Description

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE is a complex organic compound featuring multiple halogen substitutions and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE is unique due to its specific combination of halogen substitutions and the presence of a benzoxazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClIN2O2/c1-11-2-5-14(17(23)8-11)20(27)25-13-4-7-19-18(10-13)26-21(28-19)15-9-12(24)3-6-16(15)22/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLJWYKEGNKFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE
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N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE
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N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE
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N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE
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N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE
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N-[2-(2-BROMO-5-IODOPHENYL)-13-BENZOXAZOL-5-YL]-2-CHLORO-4-METHYLBENZAMIDE

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